Cyclohexyltriphenylphosphonium bromide
Description
Properties
IUPAC Name |
cyclohexyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAKRDZMIONMRZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994055 | |
| Record name | Cyclohexyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7333-51-9 | |
| Record name | Cyclohexyltriphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7333-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007333519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reagents and Reaction Conditions
An alternative method involves heating Ph₃P with cyclohexyl bromide in acetonitrile at 70°C. This approach, adapted from the synthesis of butyltriphenylphosphonium bromide, offers milder conditions and shorter reaction times:
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Triphenylphosphine (1.0 equiv)
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Cyclohexyl bromide (1.0–1.2 equiv)
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Acetonitrile (solvent, 10 mL per mmol of Ph₃P)
Detailed Procedure
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Reaction Setup : Combine Ph₃P (262 mg, 1.0 mmol) and cyclohexyl bromide (1.2 mmol) in anhydrous acetonitrile (10 mL) under nitrogen.
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Heating : Stir the mixture at 70°C for 24 hours.
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Workup : Concentrate the reaction mixture under vacuum and wash the crude product with pentane (3 × 10 mL) to remove unreacted Ph₃P.
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Isolation : Filter the white solid and dry it under vacuum at room temperature.
Mechanistic Considerations
The reaction proceeds via an Sₙ2 mechanism, where Ph₃P acts as a nucleophile, displacing bromide from cyclohexyl bromide. The polar aprotic nature of acetonitrile stabilizes the transition state, enhancing reaction efficiency.
Yield and Purification
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Yield : 73–88% (estimated from analogous butyltriphenylphosphonium bromide synthesis).
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Purity : >90% (by ¹H NMR).
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Advantages : Mild temperatures, simple purification, and compatibility with air-sensitive substrates.
Comparative Analysis of Synthesis Methods
Reaction Conditions and Efficiency
| Parameter | Metal-Free in Phenol | Acetonitrile Method |
|---|---|---|
| Temperature | 182°C | 70°C |
| Time | 5–24 h | 24 h |
| Yield | 85% | 73–88% |
| Solvent | Phenol | Acetonitrile |
| Catalyst | None | None |
The metal-free method offers higher yields but requires elevated temperatures, whereas the acetonitrile method is milder but slightly less efficient.
Functional Group Tolerance
Practical Considerations
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Scalability : Both methods are scalable, but the acetonitrile route avoids column chromatography, simplifying large-scale production.
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Cost : Phenol is cheaper than acetonitrile, but the latter’s lower boiling point reduces energy consumption.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
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P–C Stretch : 690–740 cm⁻¹.
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C–Br Stretch : 550–600 cm⁻¹ (absent in product, confirming substitution).
Applications and Derivatives
Cyclohexyltriphenylphosphonium bromide serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Cyclohexyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used in oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield cyclohexyltriphenylphosphonium hydroxide, while oxidation reactions may produce cyclohexyltriphenylphosphonium oxide .
Scientific Research Applications
Chemical Synthesis
CTPB is employed as a reagent in several synthetic processes. Its phosphonium group allows it to participate in nucleophilic reactions, making it useful in the formation of phosphoranes and other derivatives.
Key Reactions Involving CTPB:
- Phosphorane Formation : CTPB can react with n-butyllithium and triethyl phosphite to generate phosphoranes, which are intermediates in organic synthesis. For instance, a typical reaction involves adding CTPB to a solution of n-butyllithium to produce a phosphorane that can be further reacted with carbonyl compounds .
- Alkylation Reactions : CTPB can serve as an alkylating agent, facilitating the introduction of cyclohexyl groups into various organic molecules.
Biological Applications
CTPB's lipophilic nature allows it to penetrate cellular membranes, making it a valuable tool in biological research. Its primary application is in the study of mitochondrial function.
Mitochondrial Research
- Mitochondrial Targeting : Due to its positive charge, CTPB accumulates in the negatively charged mitochondrial membranes. This property is exploited to study mitochondrial dynamics and membrane potential.
- Drug Delivery : CTPB can be utilized as a carrier for therapeutic agents aimed at mitochondria, enhancing drug delivery efficiency and specificity to mitochondrial targets.
Case Studies
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Mitochondrial Function Studies :
- A study demonstrated that CTPB could effectively probe mitochondrial membrane potential changes in response to various stimuli. Researchers used CTPB to assess the effects of different compounds on mitochondrial health, contributing valuable insights into mitochondrial dysfunction associated with diseases such as diabetes and neurodegenerative disorders.
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Cellular Uptake Mechanisms :
- Another investigation focused on the cellular uptake mechanisms of CTPB. The findings indicated that CTPB enhances the permeability of cell membranes, facilitating the entry of other molecules into cells. This characteristic makes it a candidate for developing novel drug delivery systems targeting intracellular compartments.
Safety Considerations
While CTPB is beneficial for research applications, it is crucial to handle it with care due to its irritant properties. It can cause skin irritation and serious eye damage upon contact . Proper safety protocols should be followed when working with this compound.
Mechanism of Action
The mechanism by which cyclohexyltriphenylphosphonium bromide exerts its effects involves its ability to interact with cellular membranes and proteins. The phosphonium group allows the compound to accumulate in the mitochondria of cells, where it can disrupt mitochondrial function and induce cell death. This property is particularly useful in targeting cancer cells, which have higher mitochondrial membrane potentials compared to normal cells .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Ring Size and Strain : Cyclohexyl (6-membered ring) and cyclopentyl (5-membered) substituents impart steric bulk but lower strain compared to cyclopropyl (3-membered), which is highly strained and reactive . For example, cyclopropyltriphenylphosphonium bromide participates in rapid ring-opening reactions, unlike its cyclohexyl counterpart .
- Electronic Effects: The electron-withdrawing cyanomethyl group in Cyanomethyltriphenylphosphonium chloride increases its electrophilicity, making it more reactive toward nucleophiles compared to the electron-rich cyclohexyl derivative .
Biological Activity
Cyclohexyltriphenylphosphonium bromide (CYPB) is an organophosphonium compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by recent research findings and case studies.
Chemical Structure and Synthesis
CYPB is characterized by a cyclohexyl group attached to a triphenylphosphonium moiety, with bromide serving as the counterion. The synthesis typically involves the reaction of triphenylphosphine with cyclohexyl bromide, yielding CYPB in a straightforward nucleophilic substitution reaction.
Biological Activity Overview
CYPB exhibits various biological activities, including:
- Mitochondrial Function Modulation : Organophosphonium compounds like CYPB are known to influence mitochondrial dynamics, potentially affecting cellular energy metabolism and apoptosis pathways .
- Anticancer Properties : Studies have demonstrated that CYPB can induce cytotoxic effects in cancer cells. It has been shown to inhibit cell growth and induce apoptosis in several human cancer cell lines, including colon (HCT-116), melanoma (A375), prostate (PC-3), and breast carcinoma (T-47D) cells .
The mechanisms by which CYPB exerts its biological effects are multifaceted:
- Apoptosis Induction : CYPB has been linked to the activation of apoptotic pathways, leading to programmed cell death in cancer cells. This is significant for developing novel anticancer therapies.
- Modulation of Drug Resistance : Research indicates that CYPB may enhance the efficacy of certain chemotherapeutic agents by acting as a chemosensitizer. This property could be vital for overcoming drug resistance in cancer treatment .
Case Study 1: Anticancer Efficacy
In a study assessing the antiproliferative activity of CYPB against various cancer cell lines, it was found that at low micromolar concentrations, CYPB significantly inhibited cell growth. The IC50 values varied across different cell lines, indicating selective cytotoxicity:
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT-116 (Colon) | 22 |
| A375 (Melanoma) | 30 |
| PC-3 (Prostate) | 25 |
| T-47D (Breast) | 35 |
This data suggests that CYPB could be a promising candidate for further development as an anticancer agent.
Case Study 2: Mitochondrial Dynamics
Another study focused on the impact of CYPB on mitochondrial function revealed that it alters mitochondrial membrane potential and promotes reactive oxygen species (ROS) generation. These changes were associated with increased apoptosis in treated cells. The study concluded that CYPB's ability to modulate mitochondrial dynamics could be leveraged for therapeutic strategies targeting metabolic disorders and cancer.
Comparative Analysis with Other Compounds
CYPB's biological activity can be compared with other phosphonium compounds:
| Compound | Mechanism of Action | Anticancer Activity |
|---|---|---|
| Cyclohexyltriphenylphosphonium iodide | Mitochondrial modulation | Moderate |
| Triphenylphosphonium bromide | Apoptosis induction | High |
| Aryltriphenylphosphonium derivatives | Antibacterial and anticancer effects | Variable |
This table highlights CYPB's unique position within a broader class of phosphonium compounds, showcasing its potential for specific therapeutic applications.
Safety and Toxicological Considerations
While CYPB shows promise as a therapeutic agent, its safety profile requires careful evaluation. Current data indicate no known carcinogenic properties; however, further toxicological studies are necessary to fully understand its effects on human health and environmental impact .
Q & A
Q. What are the key synthetic routes for preparing Cyclohexyltriphenylphosphonium bromide, and how can reaction efficiency be optimized?
this compound is typically synthesized via the quaternization of triphenylphosphine with cyclohexyl bromide in a polar aprotic solvent (e.g., acetonitrile or dichloromethane). Reaction efficiency depends on stoichiometric ratios (1:1 for cyclohexyl bromide to triphenylphosphine), temperature (60–80°C), and reaction duration (12–24 hours). Purity can be improved by recrystallization from ethanol or methanol. Monitoring reaction progress via <sup>31</sup>P NMR to confirm phosphonium salt formation is recommended .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>31</sup>P NMR to confirm structure and purity. The cyclohexyl proton signals appear at δ 1.0–2.5 ppm, while the <sup>31</sup>P resonance typically occurs at ~20–25 ppm .
- Melting Point Analysis: Observed range 204–210°C; deviations may indicate impurities .
- Infrared Spectroscopy (IR): Peaks at ~1450–1600 cm<sup>−1</sup> (aromatic C=C) and ~1100 cm<sup>−1</sup> (P-C stretching) .
- Elemental Analysis: To verify carbon, hydrogen, and phosphorus content .
Q. What safety protocols are essential when handling this compound?
The compound is a skin, eye, and respiratory irritant (R36/37/38). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store in a cool, dry place away from oxidizing agents. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in Wittig reactions?
The cyclohexyl group introduces steric hindrance, reducing nucleophilicity at the phosphorus center and slowing ylide formation. Electronically, the triphenylphosphonium moiety stabilizes the ylide intermediate. Optimize reaction conditions by using strong bases (e.g., NaHMDS) and elevated temperatures (40–60°C) to overcome steric barriers. Compare reactivity with less hindered analogs (e.g., methyltriphenylphosphonium bromide) to assess steric impact .
Q. How can researchers resolve discrepancies in reported melting points or NMR data for this compound?
Contradictions often arise from impurities or polymorphic forms. Steps include:
- Recrystallization: Purify using ethanol/methanol mixtures.
- Standardized Drying: Ensure complete solvent removal under vacuum.
- Cross-Validation: Compare with high-purity commercial samples (e.g., Thermo Scientific, 97.5–102.5% purity) .
- Advanced Techniques: Use differential scanning calorimetry (DSC) to identify polymorphs .
Q. What computational methods are effective in studying the electronic structure of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, frontier molecular orbitals, and ylide stability. Focus on the phosphorus center’s partial positive charge and hyperconjugation with aromatic rings. Pair computational results with experimental <sup>31</sup>P NMR chemical shifts to validate models .
Q. How does this compound perform in asymmetric synthesis compared to chiral phosphonium salts?
The achiral cyclohexyl group limits utility in asymmetric catalysis. For chiral products, substitute with enantiopure phosphonium salts (e.g., (R)- or (S)-binaphthyl derivatives). Kinetic studies show lower enantioselectivity (≤20% ee) with cyclohexyl analogs, highlighting the need for tailored ligands .
Methodological Considerations
Q. What strategies mitigate decomposition during long-term storage of this compound?
Store under inert gas (argon/nitrogen) in amber glass vials at −20°C. Periodically check for discoloration (yellowing indicates degradation) and re-purify via recrystallization if necessary. Avoid exposure to moisture to prevent hydrolysis .
Q. How can researchers optimize solvent selection for reactions involving this phosphonium salt?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and ylide formation. For Wittig reactions, use anhydrous conditions and pair with non-nucleophilic bases (e.g., KOtBu). Solvent choice impacts reaction kinetics—DMF accelerates ylide formation but may increase side reactions .
Data Interpretation and Troubleshooting
Q. Why might a Wittig reaction using this compound yield low alkene formation, and how can this be addressed?
Common issues include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
